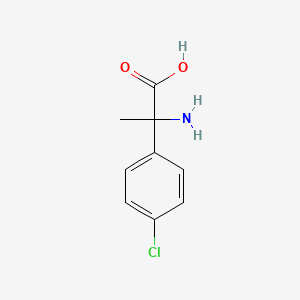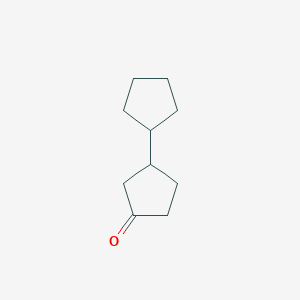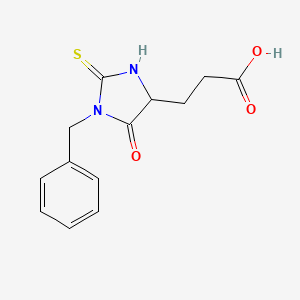
3-(1-苄基-5-氧代-2-硫代咪唑烷-4-基)丙酸
描述
“3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid” is a small molecule with the molecular formula C13H14N2O3S . It has gained attention in the scientific community due to its potential use in various fields of research and industry.
Molecular Structure Analysis
The molecular weight of this compound is 278.33 g/mol . The InChI code for this compound is 1S/C13H14N2O3S/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17) .Chemical Reactions Analysis
The enzyme converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid and H2O to 3-(2,5-dioxoimidazolidin-4-yl) propionic acid and H2S .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学研究应用
Comprehensive Analysis of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid Applications:
Anti-inflammatory and Analgesic Activities
Indole derivatives, including compounds structurally related to 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid, have shown promising anti-inflammatory and analgesic activities. These compounds can potentially be used as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with studies indicating comparable ulcerogenic indices to known medications such as indomethacin and celecoxib .
Enzymatic Reactions and Metabolic Pathways
The compound has been identified as a substrate for specific enzymes, such as desulfhydrases, which convert it into other biochemically relevant molecules. This process is significant in understanding metabolic pathways and could have implications in biotechnological applications where such enzymatic reactions are utilized .
Bioremediation and Environmental Applications
The enzymatic activity associated with this compound also suggests potential applications in bioremediation. The ability of certain bacteria to utilize this compound for growth and metabolism could be harnessed to break down environmental pollutants or in waste treatment processes .
Pharmaceutical Research and Drug Development
Given its biological activity, this compound may serve as a precursor or a structural framework for the development of new pharmaceuticals. Its chemical properties could be modified to enhance its efficacy, reduce side effects, or improve its pharmacokinetic profile .
Cancer Treatment
Indole derivatives have been increasingly studied for their potential in treating various types of cancer. The compound’s structural similarity to active indole derivatives suggests that it may also possess anticancer properties, which warrants further investigation .
Antimicrobial Properties
The broad biological activity of indole derivatives includes antimicrobial effects. Research into compounds like 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid could lead to the discovery of new antibiotics or antiseptics .
Neurological Disorders
Some indole derivatives have shown activity against neurological disorders, including neurodegenerative diseases and cognitive impairments. The compound’s effects on the central nervous system could be explored for potential therapeutic applications .
Agricultural Applications
Indole-based compounds are known to influence plant growth and development. As such, derivatives like this compound may find use in agricultural sciences, possibly as growth promoters or protective agents against plant pathogens .
This analysis provides an overview of the diverse scientific research applications of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid across various fields. Each section highlights unique applications, reflecting the compound’s potential in contributing to advancements in science and technology.
For further detailed information on each application, additional research and experimentation would be necessary.
A brief review of the biological potential of indole derivatives Identification of the gene encoding 3-(5-oxo-2-thioxoimidazolidin-4-yl … Purification and characterization of 3-(5-oxo-2-thioxoimidazolidin-4-yl … 3-(1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid Synthesis of indole derivatives as prevalent moieties present in … A brief review of the biological potential of indole derivatives [Recent progress in biologically active indole hybrids: a mini review …](https://link.spring
作用机制
Target of Action
The primary target of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is the enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase (ErtC) . This enzyme is involved in the utilization of ergothioneine, a naturally occurring amino acid and antioxidant .
Mode of Action
It is known to interact with its target enzyme, ertc, and potentially induce its expression . This interaction may result in changes to the enzyme’s activity, affecting the metabolic pathways it is involved in .
Biochemical Pathways
The compound is involved in the ergothioneine utilization pathway, where it interacts with the ErtC enzyme Ergothioneine is a naturally occurring amino acid that acts as an antioxidant, protecting cells from damage by reactive oxygen species
Result of Action
It is known to interact with the ErtC enzyme, potentially affecting its activity and the ergothioneine utilization pathway . .
Action Environment
The action of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid can be influenced by various environmental factors. For instance, the enzyme ErtC’s activity is known to be affected by temperature and pH . Therefore, these factors could potentially influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADCBAPDPZQMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397528 | |
| Record name | 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid | |
CAS RN |
52689-20-0 | |
| Record name | 5-Oxo-1-(phenylmethyl)-2-thioxo-4-imidazolidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52689-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




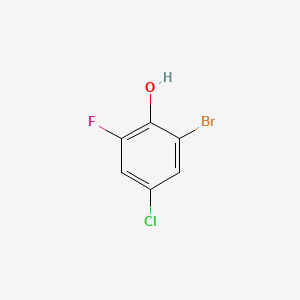
![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)

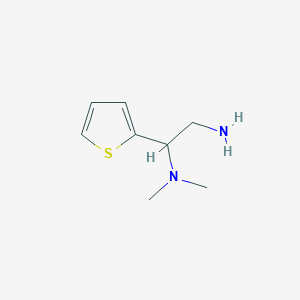

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)

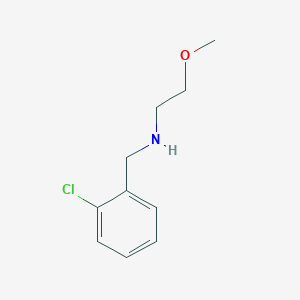
![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

